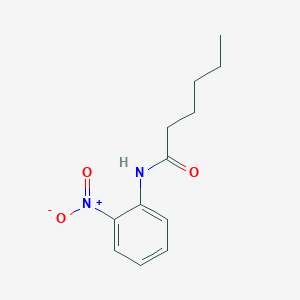

N-{2-nitrophenyl}hexanamide

Description

BenchChem offers high-quality N-{2-nitrophenyl}hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{2-nitrophenyl}hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H16N2O3 |

|---|---|

Molecular Weight |

236.27g/mol |

IUPAC Name |

N-(2-nitrophenyl)hexanamide |

InChI |

InChI=1S/C12H16N2O3/c1-2-3-4-9-12(15)13-10-7-5-6-8-11(10)14(16)17/h5-8H,2-4,9H2,1H3,(H,13,15) |

InChI Key |

RLKAJJMNWDDHHM-UHFFFAOYSA-N |

SMILES |

CCCCCC(=O)NC1=CC=CC=C1[N+](=O)[O-] |

Canonical SMILES |

CCCCCC(=O)NC1=CC=CC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Electronic Properties of the Nitro Group in N-(2-nitrophenyl)hexanamide

Abstract

The nitro group (–NO₂) is a powerful electron-withdrawing substituent that profoundly influences the chemical reactivity, spectroscopic characteristics, and overall electronic distribution of aromatic compounds. This technical guide provides a comprehensive analysis of the electronic properties imparted by the nitro group in N-(2-nitrophenyl)hexanamide. Through a detailed examination of its inductive and resonance effects, this document serves as a crucial resource for researchers, scientists, and professionals in drug development. We will explore the synthesis of this model compound, delve into its spectroscopic signatures (NMR, IR, UV-Vis), and present a computational analysis to visualize its electronic landscape. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized throughout to ensure scientific integrity and practical applicability.

Introduction: The Dual Nature of the Nitro Group's Electronic Influence

The electronic character of the nitro group is dominated by its strong electron-withdrawing nature, which arises from a combination of two fundamental electronic effects: the inductive effect (-I) and the resonance (or mesomeric) effect (-M).[1][2]

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group leads to a significant pull of electron density from the aromatic ring through the sigma (σ) bond framework.[1][3] This effect polarizes the C-N bond, drawing electron density away from the phenyl ring and making it more electron-deficient.

-

Resonance Effect (-M): The nitro group can delocalize pi (π) electrons from the benzene ring onto its own oxygen atoms.[1][3] This delocalization is most pronounced when the nitro group is positioned ortho or para to another substituent, as it allows for the creation of resonance structures where a positive charge develops on the aromatic ring.[4][5][6]

In the case of N-(2-nitrophenyl)hexanamide, the ortho-disposed nitro and hexanamide groups create a sterically crowded and electronically complex environment. The interplay of the nitro group's electron-withdrawing properties with the electron-donating potential of the amide nitrogen's lone pair dictates the molecule's overall reactivity and spectroscopic behavior.

Visualizing the Electronic Effects

The following diagram illustrates the distinct yet synergistic actions of the inductive and resonance effects of the nitro group on an aromatic ring.

Caption: Inductive vs. Resonance Effects of the Nitro Group.

Synthesis and Characterization of N-(2-nitrophenyl)hexanamide

To investigate the electronic properties of the nitro group in this specific molecular context, a reliable synthesis of N-(2-nitrophenyl)hexanamide is paramount. The following protocol outlines a standard and reproducible method.

Experimental Protocol: Synthesis

Objective: To synthesize N-(2-nitrophenyl)hexanamide via the acylation of 2-nitroaniline with hexanoyl chloride.

Materials:

-

2-Nitroaniline

-

Hexanoyl chloride

-

Pyridine (as a base and solvent)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-nitroaniline (1.0 eq) in a minimal amount of pyridine and DCM. Cool the solution to 0 °C in an ice bath.

-

Acylation: Add hexanoyl chloride (1.1 eq) dropwise to the cooled solution with vigorous stirring. The reaction is exothermic, and the dropwise addition helps to control the temperature.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup:

-

Quench the reaction by slowly adding 1 M HCl to neutralize the pyridine.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, water, and saturated NaHCO₃ solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the desired product.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy, and by melting point determination.

Visualization of the Synthetic Workflow

Caption: Workflow for the synthesis of N-(2-nitrophenyl)hexanamide.

Spectroscopic Analysis: Unveiling the Electronic Fingerprints

Spectroscopic techniques provide invaluable insights into the electronic environment of a molecule. The electron-withdrawing nature of the nitro group in N-(2-nitrophenyl)hexanamide manifests in distinct shifts and patterns in its NMR, IR, and UV-Vis spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The powerful deshielding effect of the nitro group significantly influences the chemical shifts of the aromatic protons and carbons.

-

¹H NMR: The protons on the aromatic ring will be shifted downfield (to higher ppm values) compared to those in a non-nitrated analogue. The proton ortho to the nitro group and meta to the amide group is expected to be the most deshielded due to the combined inductive and resonance effects. The amide proton (N-H) may also exhibit a downfield shift and could be involved in intramolecular hydrogen bonding with the ortho-nitro group.[7]

-

¹³C NMR: The carbon atom directly attached to the nitro group will be significantly deshielded and appear at a high chemical shift. The other aromatic carbons will also show downfield shifts, with the effect being most pronounced at the ortho and para positions relative to the nitro group.

| Proton/Carbon | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) | Rationale |

| Aromatic Protons | 7.5 - 8.5 | - | Deshielded by the -NO₂ group's -I and -M effects. |

| Amide N-H | 8.0 - 9.5 | - | Deshielded and potentially H-bonded to the ortho-NO₂. |

| C-NO₂ | - | 140 - 150 | Strong deshielding by the directly attached nitro group. |

| Other Aromatic C | - | 115 - 140 | General deshielding of the aromatic ring. |

| Carbonyl C=O | - | 170 - 175 | Typical chemical shift for an amide carbonyl. |

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the presence of both the nitro and amide functional groups.

-

Nitro Group Vibrations: The nitro group exhibits two characteristic strong stretching vibrations: an asymmetric stretch typically found between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹.[8]

-

Amide Group Vibrations: The secondary amide group shows a characteristic N-H stretch around 3370-3170 cm⁻¹ and a strong carbonyl (C=O) stretch (Amide I band) between 1680-1630 cm⁻¹.[9][10] An N-H in-plane bend (Amide II band) is also expected around 1570-1515 cm⁻¹.[9] The introduction of the electron-withdrawing nitro group is expected to increase the carbonyl stretching frequency by reducing the delocalization of the nitrogen lone pair into the carbonyl group.[7]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 |

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1290 |

| Amide (N-H) | Stretch | 3370 - 3170 |

| Amide (C=O) | Stretch (Amide I) | 1680 - 1630 |

| Amide (N-H) | Bend (Amide II) | 1570 - 1515 |

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of nitroaromatic compounds is characterized by electronic transitions within the conjugated system. The presence of both the nitro group and the amide group, which can act as a chromophore and an auxochrome, respectively, will influence the absorption maxima (λ_max). Nitroaromatic compounds typically exhibit absorption bands in the range of 210-270 nm, with the exact position and intensity being highly dependent on the molecular structure and substitution pattern.[11][12] The spectrum of N-(2-nitrophenyl)hexanamide is expected to show characteristic π → π* and n → π* transitions.

Computational Analysis: Visualizing the Molecular Orbitals and Electrostatic Potential

To gain a deeper, quantitative understanding of the electronic landscape of N-(2-nitrophenyl)hexanamide, computational chemistry methods such as Density Functional Theory (DFT) are invaluable. These calculations allow for the visualization of molecular orbitals and the mapping of electrostatic potential.

Methodology: DFT Calculations

Protocol:

-

Structure Optimization: The 3D structure of N-(2-nitrophenyl)hexanamide is first optimized to its lowest energy conformation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

-

Molecular Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated and visualized. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and electronic excitation properties.

-

Electrostatic Potential (ESP) Mapping: An ESP map is generated to visualize the charge distribution across the molecule. Electron-rich regions will be colored red, while electron-poor regions will be blue.

Expected Results and Interpretation

-

HOMO-LUMO Distribution: The HOMO is expected to be localized primarily on the amide nitrogen and the phenyl ring, representing the most available electrons for donation. Conversely, the LUMO is anticipated to be heavily localized on the nitro group, indicating its role as the primary electron acceptor.

-

ESP Map: The ESP map will visually confirm the strong electron-withdrawing nature of the nitro group, with a significant region of positive potential (blue) around it and the adjacent aromatic ring. The oxygen atoms of the nitro group and the carbonyl group will exhibit negative potential (red), indicating their high electron density.

Logical Framework for Computational Analysis

Caption: Logical flow of the computational analysis.

Quantitative Assessment: The Hammett Equation and pKa Considerations

The Hammett equation provides a quantitative means to evaluate the electronic influence of substituents on the reactivity of aromatic compounds.[13][14] The substituent constant, σ (sigma), for the nitro group is positive and large, reflecting its strong electron-withdrawing capacity. For a meta-nitro group, the σ_meta value is +0.71.[15] While the Hammett equation is not directly applicable to ortho substituents due to steric effects, the principle remains: the nitro group will significantly impact the acidity of the amide N-H proton.

The electron-withdrawing nitro group is expected to increase the acidity (lower the pKa) of the amide N-H proton in N-(2-nitrophenyl)hexanamide compared to an unsubstituted N-phenylhexanamide. This is because the nitro group helps to stabilize the resulting conjugate base (the anilide anion) by delocalizing the negative charge. The basicity of the amino group in 2-nitroaniline is significantly lower than that of aniline, a direct consequence of the nitro group's electron-withdrawing power.[16]

Conclusion

The electronic properties of the nitro group in N-(2-nitrophenyl)hexanamide are a textbook example of potent inductive and resonance electron withdrawal. This guide has systematically deconstructed these effects, providing a robust framework for understanding, synthesizing, and characterizing this and related nitroaromatic compounds. The detailed protocols for synthesis and analysis, combined with a theoretical and computational foundation, offer researchers and drug development professionals a comprehensive resource. The pronounced electronic influence of the nitro group, as evidenced by spectroscopic data and computational models, underscores its critical role in modulating the reactivity and properties of aromatic systems.

References

- Filo. (2026, January 16). why does presence of nitro group make the benzene ring less reactive in c..

- Chemistry Steps. (2024, February 15). Inductive and Resonance (Mesomeric) Effects.

- Godfrey, M., & Murrell, J. N. (n.d.). Electronic spectra and structure of nitroanilines. Journal of the Chemical Society B: Physical Organic.

- Atlas. (2025, June 16). Solved: Draw all resonance structures of nitrobenzene and explain why the nitro group (NO₂)

- Wikipedia. (n.d.).

- Vedantu. (n.d.). Inductive Effect vs Resonance Effect: Key Differences & Table.

- Pearson+. (2023, December 20).

- Wikipedia. (n.d.). Nitro compound.

- Quora. (2018, April 5). How will you distinguish between the Nitro and Amide Group by using IR spectroscopy?

- Quora. (2017, December 8). What is the mesomeric or inductive effect of a nitro group on phenol?

- YouTube. (2017, May 2). Directing Effect of the Nitro Group in EAS.

- ResearchGate. (2025, August 6). Calculation of Electronic Properties of Some 4-Nitroaniline Derivatives: Molecular Structure and Solvent Effects.

- Quora. (2018, April 23).

- Chemistry LibreTexts. (2021, July 31). 26.

- Goodpaster, J. V., & Liszewski, C. (2021, November 15). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta.

- Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.

- Benchchem. (n.d.). The Electron-Withdrawing Power of the Nitro Group in 3-Nitrobenzaldehyde: An In-depth Technical Guide.

- Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.

- ResearchGate. (n.d.). UV-vis absorption spectra of the reduction of various nitro compounds:.

- Forbes, E. J., Morgan, K. J., & Newton, J. (1963). The Infrared Spectra of Some Nitro-amides. Journal of the Chemical Society.

- IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region.

- ResearchGate. (n.d.). (a)

- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.

- Wikipedia. (n.d.). 2-Nitroaniline.

Sources

- 1. why does presence of nitro group make the benzene ring less reactive in c.. [askfilo.com]

- 2. Inductive Effect vs Resonance Effect: Key Differences & Table [vedantu.com]

- 3. One moment, please... [chemistrysteps.com]

- 4. atlas.org [atlas.org]

- 5. quora.com [quora.com]

- 6. youtube.com [youtube.com]

- 7. 156. The infrared spectra of some nitro-amides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 8. quora.com [quora.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. spcmc.ac.in [spcmc.ac.in]

- 11. A systematic study of the absorbance of the nitro functional group in the vacuum UV region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 13. Hammett equation - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. 2-Nitroaniline - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes & Protocols: A Step-by-Step Guide to the Synthesis of N-(2-nitrophenyl)hexanamide

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of N-(2-nitrophenyl)hexanamide, a valuable chemical intermediate. The protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis. We detail the N-acylation of 2-nitroaniline with hexanoyl chloride, a classic example of the Schotten-Baumann reaction.[1] This guide moves beyond a simple list of steps to explain the underlying chemical principles, causality behind experimental choices, and robust methods for purification and characterization. All procedures have been designed as a self-validating system to ensure reproducibility and high-purity outcomes.

Underlying Principles: Reaction and Mechanism

The synthesis of N-(2-nitrophenyl)hexanamide is achieved through the acylation of the primary amine, 2-nitroaniline. This reaction, commonly known as the Schotten-Baumann reaction, involves the formation of an amide bond by reacting an amine with an acyl chloride in the presence of a base.[2][3] The base is crucial as it serves two primary functions: it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, and it can deprotonate the intermediate, driving the reaction equilibrium toward the product.[1][4]

Overall Reaction Scheme

The reaction proceeds as follows:

Figure 1. Acylation of 2-nitroaniline with hexanoyl chloride to yield N-(2-nitrophenyl)hexanamide.

Reaction Mechanism

The mechanism is a nucleophilic acyl substitution, which can be broken down into three key steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of hexanoyl chloride. This forms a tetrahedral intermediate.[2]

-

Elimination of Leaving Group: The unstable tetrahedral intermediate collapses. The carbonyl double bond is reformed, leading to the elimination of the chloride ion (a good leaving group).

-

Deprotonation: The base (in this case, pyridine) abstracts a proton from the positively charged nitrogen atom. This neutralizes the intermediate and generates the final amide product, N-(2-nitrophenyl)hexanamide, along with pyridinium hydrochloride.[5]

Caption: Logical flow of the reaction mechanism.

Materials, Reagents, and Equipment

Reagents and Chemicals

| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount (for 10 mmol scale) | Properties & Hazards |

| 2-Nitroaniline | 88-74-4 | 138.12 | 1.38 g (10.0 mmol) | Toxic, irritant, solid.[6] |

| Hexanoyl Chloride | 625-60-5 | 134.60 | 1.48 g, 1.35 mL (11.0 mmol) | Corrosive, lachrymator, liquid. |

| Pyridine (Anhydrous) | 110-86-1 | 79.10 | ~2.4 mL (30.0 mmol) | Flammable, toxic, liquid. |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | ~50 mL | Volatile, suspected carcinogen. |

| Hydrochloric Acid (1M) | 7647-01-0 | 36.46 | ~50 mL | Corrosive, irritant. |

| Brine (Saturated NaCl) | N/A | N/A | ~30 mL | Non-hazardous. |

| Sodium Sulfate (Anhydrous) | 7757-82-6 | 142.04 | As needed | Hygroscopic solid. |

| Ethanol (95%) | 64-17-5 | 46.07 | As needed | Flammable liquid. |

| Deionized Water | 7732-18-5 | 18.02 | As needed | Non-hazardous. |

Equipment

-

100 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser with drying tube (CaCl₂)

-

Ice-water bath

-

Separatory funnel (250 mL)

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and chamber

-

Melting point apparatus

Experimental Protocol: Step-by-Step Synthesis

This protocol details the synthesis on a 10 mmol scale. Adjust quantities proportionally for different scales.

Caption: High-level experimental workflow.

Reaction Setup

-

Place 1.38 g (10.0 mmol) of 2-nitroaniline into a dry 100 mL round-bottom flask equipped with a magnetic stir bar.

-

Add 30 mL of anhydrous dichloromethane (DCM) to the flask to dissolve the 2-nitroaniline.

-

Add 2.4 mL (30.0 mmol) of anhydrous pyridine to the solution. Pyridine acts as both a base and a catalyst.[4]

-

Fit the flask with a dropping funnel and a reflux condenser topped with a drying tube.

-

Place the entire apparatus in an ice-water bath and cool the solution to 0-5 °C with stirring.

Acylation Reaction

-

Dissolve 1.35 mL (11.0 mmol, 1.1 equivalents) of hexanoyl chloride in 10 mL of anhydrous DCM in the dropping funnel.

-

Add the hexanoyl chloride solution dropwise to the stirred 2-nitroaniline solution over a period of 20-30 minutes. Causality: A slow, dropwise addition is critical to control the exothermic reaction and prevent the formation of side products.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring at room temperature for 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the 2-nitroaniline spot has disappeared.

Work-up and Isolation

-

Pour the reaction mixture into a 250 mL separatory funnel.

-

Wash the mixture sequentially with:

-

25 mL of 1M HCl (to remove excess pyridine).

-

25 mL of deionized water.

-

25 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid).

-

25 mL of brine (to reduce the solubility of the organic product in the aqueous layer).

-

-

Separate the organic (DCM) layer and dry it over anhydrous sodium sulfate.

-

Filter off the sodium sulfate and concentrate the filtrate using a rotary evaporator to yield the crude product.

Purification

-

The crude product, a solid, should be purified by recrystallization.

-

Dissolve the crude solid in a minimum amount of hot 95% ethanol.

-

Slowly add hot deionized water dropwise until the solution becomes faintly turbid.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol/water (1:1), and dry in a vacuum oven.

Characterization and Analysis

-

Appearance: The final product should be a crystalline solid.

-

Melting Point: Determine the melting point of the dried crystals. A sharp melting range indicates high purity.

-

FTIR Spectroscopy: Acquire an IR spectrum. Expect to see characteristic peaks for:

-

N-H stretch (amide): ~3300-3400 cm⁻¹

-

C=O stretch (amide): ~1660-1680 cm⁻¹

-

N-O stretch (nitro group): ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric)

-

-

¹H NMR Spectroscopy: The proton NMR spectrum (in CDCl₃) should show characteristic signals for the hexanoyl chain protons and the aromatic protons of the nitrophenyl group.

Health & Safety Precautions

All operations must be conducted inside a certified chemical fume hood.[7] Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, is mandatory.

-

2-Nitroaniline: Toxic by inhalation, ingestion, and skin contact.

-

Hexanoyl Chloride: Corrosive and a lachrymator (causes tearing). Reacts violently with water. Handle with extreme care.

-

Pyridine: Flammable, toxic, and has a strong, unpleasant odor.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize inhalation exposure.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated and non-halogenated organic waste streams should be segregated.

Troubleshooting Guide

| Problem | Probable Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Inactive hexanoyl chloride (hydrolyzed).2. Insufficient reaction time or temperature.3. Wet reagents or solvent. | 1. Use freshly opened or distilled hexanoyl chloride.2. Extend reaction time and monitor by TLC.3. Ensure all glassware is oven-dried and use anhydrous solvents. |

| Product is Oily/Gummy | 1. Impurities present.2. Incomplete removal of pyridine.3. Incorrect recrystallization solvent. | 1. Repeat the aqueous work-up washes carefully.2. Ensure the 1M HCl wash was performed thoroughly.3. Try alternative solvent systems for recrystallization (e.g., Toluene/Hexane). |

| Multiple Spots on TLC | 1. Incomplete reaction.2. Formation of side products (e.g., di-acylation). | 1. Continue stirring and re-check after 1 hour.2. Ensure slow, controlled addition of the acyl chloride. Purify via column chromatography if recrystallization fails. |

References

-

Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]

-

SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

-

Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

-

BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

-

Physics Wallah. (n.d.). Reaction Mechanism of Schotten Baumann Reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (2010). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

- Google Patents. (2002). US20020016506A1 - Process for producing N-acylnitroaniline derivative.

Sources

- 1. byjus.com [byjus.com]

- 2. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 4. Schotten Baumann Reaction| Reaction Mechanism of Schotten Baumann Reaction [pw.live]

- 5. chemistnotes.com [chemistnotes.com]

- 6. 2-Nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 7. pfaltzandbauer.com [pfaltzandbauer.com]

Application Note: High-Performance Liquid Chromatography Method Development for the Quantitation of N-(2-nitrophenyl)hexanamide

This Application Note is structured to guide researchers through the de novo method development for N-(2-nitrophenyl)hexanamide . It moves beyond simple recipe-following, providing the chemical logic required to adapt the method for specific matrices (e.g., reaction mixtures, pharmaceutical formulations).

)Introduction & Chemical Context

N-(2-nitrophenyl)hexanamide is a hydrophobic amide derivative synthesized from 2-nitroaniline and hexanoic acid. In drug development and organic synthesis, it often appears as a stable intermediate or a target derivative for characterizing nitro-aromatic amines.

Developing a robust HPLC method for this compound requires addressing two competing physicochemical properties:

-

The Nitro Group (

): A strong electron-withdrawing group at the ortho position creates a permanent dipole and significant UV absorption. -

The Hexyl Chain (

): A non-polar tail that drastically increases the partition coefficient (LogP ~3.1), necessitating a Reverse Phase (RP-HPLC) approach with high organic strength.

Core Challenges

-

Hydrophobicity: The hexyl chain can cause excessive retention or carryover if the gradient flush is insufficient.

-

Peak Tailing: Nitro-aromatics are prone to interacting with residual silanols on silica columns.

-

Detection Specificity: While the nitro group is chromophoric, distinguishing the amide from its potential hydrolysis product (2-nitroaniline) requires careful wavelength selection.

Physicochemical Profiling & Method Strategy

Before mixing solvents, we define the method parameters based on the molecule's "personality."

| Property | Value / Characteristic | Impact on Method |

| Molecular Weight | 236.27 g/mol | Suitable for standard HPLC or UHPLC; MS compatible. |

| LogP (Predicted) | ~3.1 - 3.5 | High Retention. Requires a C18 column and a gradient ending >80% Organic. |

| pKa | Amide H is neutral/weakly acidic | pH control is less critical for retention but vital for peak shape. Acidic pH recommended. |

| UV Chromophore | Nitrobenzene moiety | Primary |

The "Why" Behind the Conditions

-

Stationary Phase: A C18 (Octadecyl) column is selected to engage the hexyl tail via hydrophobic interaction. A "Base Deactivated" (End-capped) column is mandatory to prevent the nitro group from dragging on free silanols.

-

Mobile Phase: Acetonitrile (ACN) is preferred over Methanol. ACN has a lower viscosity (lower backpressure) and typically provides sharper peaks for nitro-aromatics.

-

Modifier: 0.1% Formic Acid . This maintains the mobile phase at pH ~2.7. While the amide is neutral, the acidic environment suppresses the ionization of residual silanols on the column, sharpening the peak.

Visualizing the Workflow

The following diagram outlines the logical progression from scouting to validation.

Caption: Logical workflow for developing the HPLC method, moving from chemical properties to validated parameters.

Experimental Protocols

Protocol A: Preparation of Standards

Accuracy here is the foundation of the entire assay.

-

Stock Solution (1.0 mg/mL):

-

Weigh 10.0 mg of N-(2-nitrophenyl)hexanamide reference standard.

-

Transfer to a 10 mL volumetric flask.

-

Dissolve in 100% Acetonitrile (HPLC Grade) . Sonicate for 5 minutes if necessary.

-

Note: Do not use water in the stock solution; the hexyl chain may cause precipitation at high concentrations.

-

-

Working Standard (50 µg/mL):

-

Transfer 500 µL of Stock Solution into a 10 mL volumetric flask.

-

Dilute to volume with 50:50 Water:Acetonitrile .

-

Why 50:50? This matches the initial mobile phase conditions closer than pure ACN, preventing "solvent shock" (peak distortion) upon injection.

-

Protocol B: The Scouting Run (Generic Gradient)

Use this protocol to determine where the peak elutes.

-

Column: C18, 4.6 x 150 mm, 5 µm (e.g., Agilent ZORBAX Eclipse Plus or Waters Symmetry).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 1.0 mL/min.[1]

-

Injection Volume: 10 µL.

-

Column Temp: 30°C.

-

Detection: DAD scanning 200–400 nm (Extract chromatogram at 254 nm).

Gradient Table:

| Time (min) | % B (Organic) | Event |

|---|---|---|

| 0.0 | 5 | Initial Hold |

| 1.0 | 5 | Injection stabilization |

| 15.0 | 95 | Linear Ramp |

| 20.0 | 95 | Wash (Remove hydrophobic impurities) |

| 20.1 | 5 | Re-equilibration |

| 25.0 | 5 | Ready for next injection |

Expected Result: Due to the hexyl chain, the analyte will likely elute late (approx. 10–12 minutes in this gradient). If it elutes too late, increase the starting %B.

Optimized Method Parameters

Based on the physicochemical properties, the following "Final Method" is recommended for routine quantitation. This method uses an isocratic approach (or shallow gradient) for better reproducibility if the sample matrix is simple.

Final Method Conditions

-

Column: C18 End-capped, 4.6 x 100 mm, 3.5 µm (Higher efficiency).

-

Mobile Phase: Isocratic 30% A / 70% B .[1]

-

Flow Rate: 1.2 mL/min.

-

Wavelength: 240 nm (Primary Quantitation) and 254 nm (Reference).

-

Run Time: ~8 minutes.

System Suitability Criteria (Self-Validating System)

To ensure the data is trustworthy, every run must pass these checks:

-

Retention Time (RT) Precision: %RSD of RT < 0.5% (n=5 injections).

-

Tailing Factor (

): Must be < 1.5. (If >1.5, the column is aging or pH is too high). -

Theoretical Plates (

): > 5000 plates.

Troubleshooting & Optimization Logic

| Observation | Root Cause | Corrective Action |

| Peak Split / Shoulder | Solvent Mismatch | Dissolve sample in mobile phase (70% ACN) instead of 100% ACN. |

| Drifting Retention | Temperature Fluctuation | Ensure column oven is set to 30°C or 35°C; do not rely on ambient temp. |

| High Backpressure | Precipitation | Check if buffer salts (if used) precipitated in high % ACN. Switch to Formic Acid.[2][3] |

| Ghost Peaks | Carryover | The hexyl chain is sticky. Add a "needle wash" step with 100% ACN between injections. |

References

-

PubChem. (2025).[6][7][8] N-(4-nitrophenyl)hexanamide Compound Summary. National Library of Medicine.[9] [Link]

-

Goodpaster, J. V., et al. (2021).[10] A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta. [Link]

- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.

Sources

- 1. Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Separation of 2-Nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. Separation of 4-Nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. N-(4-nitrophenyl)hexanamide | C12H16N2O3 | CID 3602093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-(2-Nitrophenyl)-N-phenylnitrous amide | C12H9N3O3 | CID 12835568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Hexanamide, N-(3-nitro-4-(2-pyridinylmethyl)phenyl)- | C18H21N3O3 | CID 3047324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. A systematic study of the absorbance of the nitro functional group in the vacuum UV region - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Preparation and Handling of N-(2-nitrophenyl)hexanamide Stock Solutions for In Vitro Assays

Abstract

This document provides a comprehensive guide for the preparation, quality control, and storage of N-(2-nitrophenyl)hexanamide stock solutions intended for in vitro biological assays. Given its predicted hydrophobic nature, achieving accurate and reproducible experimental outcomes is critically dependent on proper solubilization and handling. We present a detailed protocol grounded in established best practices for working with poorly water-soluble small molecules, emphasizing the rationale behind key steps to minimize experimental variability and solvent-induced artifacts.

Introduction: The Challenge of Hydrophobic Compounds

N-(2-nitrophenyl)hexanamide is a small molecule whose structure, featuring a nitrophenyl group and a hexanamide aliphatic chain, suggests significant hydrophobicity and, consequently, low aqueous solubility. This property is common among many biologically active compounds and presents a significant challenge for in vitro testing, which is typically conducted in aqueous cell culture media or buffer systems. Improper preparation of stock solutions can lead to a host of problems, including compound precipitation, inaccurate concentration, and ultimately, unreliable and irreproducible data.

This guide is designed to provide researchers, scientists, and drug development professionals with a robust framework for preparing high-quality stock solutions of N-(2-nitrophenyl)hexanamide, ensuring the integrity of their in vitro experiments.

Pre-Protocol Considerations: Compound Properties and Solvent Selection

A thorough understanding of the compound's physicochemical properties is the foundation of a reliable protocol. While detailed experimental data for N-(2-nitrophenyl)hexanamide is not widely published, we can infer its properties from its structure and related analogs.

Physicochemical Profile

The data below is estimated based on the structure and data from similar compounds, such as N-(4-nitrophenyl)hexanamide[1]. Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific information.

| Property | Estimated Value / Information | Rationale & Significance |

| Molecular Formula | C₁₂H₁₆N₂O₃ | Essential for calculating molar concentrations. |

| Molecular Weight | ~236.27 g/mol | Used for precise weighing to achieve a target molarity. |

| Predicted XLogP3 | ~3.1 | An XLogP3 value >3 indicates high hydrophobicity and poor water solubility[1]. |

| Appearance | Likely a solid (powder/crystals) | The physical form dictates the initial handling steps. |

| Aqueous Solubility | Predicted to be very low | Direct dissolution in aqueous buffers or media is not feasible. |

The Critical Role of Solvent Selection

For sparingly water-soluble compounds, an organic solvent is required to create a concentrated stock solution that can then be diluted into the aqueous assay medium[2].

Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its exceptional solvating power for a broad range of polar and nonpolar compounds, its miscibility with water, and its relatively low volatility[3].

However, the choice of DMSO is not without consequence. At certain concentrations, DMSO itself can induce cellular effects, including cytotoxicity, differentiation, and modulation of gene expression, which can confound experimental results[2][4][5][6]. It is imperative to determine the highest tolerable concentration of DMSO for the specific assay and cell line being used.

General Best Practices for Solvent Use:

-

Final Concentration: The final concentration of DMSO in the in vitro assay should typically be kept below 0.5%, with a target of ≤0.1% being preferable to minimize solvent-induced artifacts[7][8].

-

Vehicle Control: Every experiment must include a "vehicle control" group, which consists of cells treated with the same final concentration of DMSO (or the chosen solvent) as the highest concentration of the test compound. This allows for the differentiation between the compound's effects and any effects of the solvent itself[9].

-

Solvent Purity: Always use high-purity, anhydrous, sterile-filtered DMSO (or other solvents) to prevent contamination and compound degradation.

Workflow for Stock Solution Preparation and Use

The following diagram outlines the comprehensive workflow, from receiving the compound to its final application in an assay.

Caption: Workflow for preparing and using N-(2-nitrophenyl)hexanamide stock solutions.

Detailed Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO. This concentration is a common starting point, providing flexibility for a wide range of final assay concentrations.

Required Materials

-

N-(2-nitrophenyl)hexanamide powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile, amber or light-blocking microcentrifuge tubes or cryovials

-

Sterile, positive-displacement or low-retention pipette tips

-

Vortex mixer

-

Sonicator (optional, water bath or probe)

-

Personal Protective Equipment (PPE): lab coat, safety glasses, gloves

Procedure

Note: Perform all steps in a laminar flow hood or biosafety cabinet to maintain sterility, especially for solutions intended for cell-based assays.

-

Calculation: Calculate the mass of N-(2-nitrophenyl)hexanamide required.

-

For 1 mL of a 10 mM stock solution (using MW = 236.27 g/mol ):

-

Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L × 0.001 L × 236.27 g/mol × 1000 mg/g = 2.36 mg

-

-

Weighing: Accurately weigh out 2.36 mg of the compound powder and transfer it to a sterile, appropriately labeled amber vial.

-

Expert Tip: If the compound appears waxy or static, it can be difficult to weigh accurately. In such cases, weigh the vial before and after adding the compound to determine the exact mass transferred[10].

-

-

Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the compound.

-

Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure all solid material has dissolved.

-

Troubleshooting: If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or warm the solution briefly to 37°C[7]. Allow the solution to return to room temperature before proceeding. The final solution should be clear and free of any particulates.

-

-

Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber cryovials[9][11].

-

Storage: Store the aliquots at -20°C for short-to-medium term storage (1-6 months) or at -80°C for long-term storage (>6 months)[8]. Ensure vials are clearly labeled with the compound name, concentration, solvent, and preparation date[12][13].

Quality Control and Validation

A robust in vitro experiment relies on a well-characterized stock solution. The following QC steps are essential for ensuring the validity of your results.

-

Certificate of Analysis (CoA): Always begin by reviewing the supplier's CoA for identity, purity (typically by HPLC or NMR), and other relevant data.

-

Concentration Verification (Optional but Recommended): The concentration of the stock solution can be verified using UV-Vis spectrophotometry if the compound has a known extinction coefficient at a specific wavelength. Alternatively, HPLC with a standard curve can provide a highly accurate assessment of both concentration and purity[14].

-

Sterility: For cell-based assays, if there is any doubt about the sterility of the preparation process, the DMSO stock can be passed through a 0.22 µm syringe filter that is compatible with DMSO (e.g., a PTFE membrane).

-

Post-Thaw Inspection: Before each use, visually inspect a thawed aliquot for any signs of precipitation. If precipitate is observed, attempt to redissolve it by warming and vortexing as described above[10]. If it does not redissolve, the aliquot should not be used.

Application: Preparing Working Solutions for In Vitro Assays

This section describes the dilution of the 10 mM DMSO stock into an aqueous medium for a representative cell-based assay.

Objective: To prepare a 10 µM final concentration in a cell culture well containing 1 mL of medium.

-

Thawing: Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.

-

Intermediate Dilution (Recommended): To avoid issues with precipitation when adding a highly concentrated organic solution directly to an aqueous medium, a stepwise dilution is recommended[8][15].

-

Prepare an intermediate solution (e.g., 100 µM) by diluting the 10 mM stock 1:100 in pre-warmed sterile cell culture medium. For example, add 2 µL of the 10 mM stock to 198 µL of medium. Mix thoroughly.

-

-

Final Dilution: Add the appropriate volume of the intermediate solution to your assay wells.

-

To achieve a 10 µM final concentration in 1 mL, add 100 µL of the 100 µM intermediate solution to a well containing 900 µL of medium.

-

-

Vehicle Control: In parallel, prepare a vehicle control by adding the same volume of DMSO-containing medium (prepared without the compound) to control wells. The final DMSO concentration in both the treated and vehicle control wells will be 0.1%.

Caption: Impact of solvent concentration on the integrity of in vitro assay results.

Conclusion

The biological activity observed in an in vitro assay is only as reliable as the quality of the reagents used. For hydrophobic compounds like N-(2-nitrophenyl)hexanamide, meticulous preparation and handling of stock solutions are paramount. By following the detailed protocols and best practices outlined in this application note—including careful solvent selection, adherence to concentration limits, inclusion of vehicle controls, and proper storage—researchers can significantly enhance the accuracy, reproducibility, and overall integrity of their experimental data.

References

-

Bíliková, J., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 875–883. Available at: [Link][4][5]

-

Kramer, N. I., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology, 44(14), 5592–5598. Available at: [Link][2]

-

GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. Available at: [Link][11]

-

Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link][6]

-

IDR Environmental Services. (2025). The Top 10 Best Practices For Proper Chemical Storage. Available at: [Link][12]

-

Kent State University. Proper Chemical Storage. Compliance and Risk Management. Available at: [Link][13]

-

Securastock. (2025). How to Store Chemical Supplies in the Workplace and Reduce Theft. Available at: [Link][16]

-

Kymos. (2025). Quality control of small molecules. Available at: [Link][14]

-

Emulate, Inc. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available at: [Link][7]

-

Patel, V. (2015). How can I dissolve hydrophobic compounds in DMEM media? ResearchGate. Available at: [Link][15]

-

PubChem. N-(4-nitrophenyl)hexanamide. National Center for Biotechnology Information. Available at: [Link][1]

Sources

- 1. N-(4-nitrophenyl)hexanamide | C12H16N2O3 | CID 3602093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. emulatebio.com [emulatebio.com]

- 8. medchemexpress.cn [medchemexpress.cn]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. gmpplastic.com [gmpplastic.com]

- 12. blog.idrenvironmental.com [blog.idrenvironmental.com]

- 13. Proper Chemical Storage | Compliance and Risk Management [kent.edu]

- 14. Quality control of small molecules - Kymos [kymos.com]

- 15. researchgate.net [researchgate.net]

- 16. securastock.com [securastock.com]

Application Note & Protocol: Microwave-Assisted Synthesis of N-(2-nitrophenyl)hexanamide

Abstract

This document provides a comprehensive guide to the rapid and efficient synthesis of N-(2-nitrophenyl)hexanamide utilizing Microwave-Assisted Organic Synthesis (MAOS). N-aryl amides are significant pharmacophores, and their synthesis is a cornerstone of medicinal chemistry and drug development. Traditional synthetic routes often involve prolonged reaction times, high temperatures, and the use of hazardous reagents.[1] This application note details a validated protocol that leverages the benefits of microwave irradiation to overcome these limitations, offering a greener, faster, and more efficient alternative. We will delve into the mechanistic principles of microwave heating, provide a step-by-step experimental protocol, and discuss the expected outcomes and characterization techniques. This guide is intended for researchers, scientists, and professionals in drug development seeking to optimize amide bond formation.

Introduction: The Advantages of Microwave-Assisted Amide Synthesis

The amide bond is one of the most fundamental linkages in organic and medicinal chemistry, prevalent in over 25% of all existing drugs. The formation of N-aryl amides, in particular, can be challenging due to the lower nucleophilicity of anilines compared to aliphatic amines. Conventional heating methods, which rely on conduction and convection, transfer energy inefficiently and non-uniformly, often leading to longer reaction times, increased side product formation, and thermal degradation of sensitive molecules.[2][3]

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in chemical synthesis.[4] Unlike conventional heating, microwave irradiation delivers energy directly to the polar molecules within the reaction mixture, resulting in rapid and uniform heating.[2][3][5] This "in-core" volumetric heating leads to several distinct advantages:

-

Accelerated Reaction Rates: Microwave heating can dramatically reduce reaction times from hours to mere minutes.[1][4][6]

-

Higher Yields and Purity: The rapid and uniform heating minimizes the formation of byproducts, leading to cleaner reactions and improved product yields.[4][7][8][9]

-

Energy Efficiency: By directly heating the reactants and solvent, microwave synthesis is significantly more energy-efficient than traditional methods.[5][8]

-

Greener Chemistry: MAOS aligns with the principles of green chemistry by reducing solvent consumption and waste generation.[5][7][8]

This protocol for the synthesis of N-(2-nitrophenyl)hexanamide demonstrates the practical application of these principles, providing a robust and reproducible method for researchers.

Reaction Mechanism and Rationale

The microwave-assisted synthesis of N-(2-nitrophenyl)hexanamide proceeds via a direct amidation reaction between 2-nitroaniline and hexanoic acid. The reaction is typically facilitated by a coupling agent or can be carried out under catalyst-free conditions at elevated temperatures achievable with microwave heating.

The efficiency of microwave heating stems from two primary mechanisms: dipolar polarization and ionic conduction.[2][8][10] Polar molecules, such as the reactants and any polar solvent, align themselves with the oscillating electric field of the microwaves. This constant realignment generates friction, leading to rapid and uniform heating of the reaction mixture.[2][10]

In this specific synthesis, the polarity of the reactants, particularly the nitro group and the carboxylic acid, allows for efficient absorption of microwave energy. The elevated temperature achieved within the sealed reaction vessel accelerates the condensation reaction, driving the equilibrium towards the formation of the amide product and water. While the reaction can proceed without a catalyst under microwave conditions, the use of a mild acid or a carbodiimide coupling agent can further enhance the reaction rate. For this protocol, we will focus on a solvent-free, catalyst-free approach to emphasize the green chemistry aspects of MAOS.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the microwave-assisted synthesis of N-(2-nitrophenyl)hexanamide.

Materials and Equipment

| Reagents | Equipment |

| 2-Nitroaniline | Microwave Synthesizer |

| Hexanoic Acid | 10 mL Microwave Reaction Vial |

| Ethyl Acetate | Magnetic Stir Bar |

| Sodium Bicarbonate (sat. aq. solution) | Rotary Evaporator |

| Brine (sat. aq. NaCl solution) | Thin Layer Chromatography (TLC) Plates |

| Anhydrous Magnesium Sulfate | Glassware for workup |

| Deionized Water | NMR Spectrometer, IR Spectrometer, Mass Spectrometer |

Step-by-Step Synthesis Protocol

-

Reactant Preparation: In a 10 mL microwave reaction vial, combine 2-nitroaniline (1.0 mmol, 138.1 mg) and hexanoic acid (1.2 mmol, 0.15 mL).

-

Vial Sealing: Add a magnetic stir bar to the vial and securely seal it with a cap.

-

Microwave Irradiation: Place the sealed vial into the cavity of the microwave synthesizer. Irradiate the reaction mixture at 180°C for 15 minutes with stirring. The microwave power should be set to automatically adjust to maintain the target temperature.

-

Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature (below 50°C) before carefully opening it.

-

Workup and Extraction:

-

Dilute the reaction mixture with 20 mL of ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with 15 mL of saturated sodium bicarbonate solution, 15 mL of deionized water, and 15 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

-

Reaction Monitoring

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The disappearance of the starting materials and the appearance of the product spot can be visualized under UV light.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the microwave-assisted synthesis protocol.

Caption: Experimental workflow for the synthesis of N-(2-nitrophenyl)hexanamide.

Expected Results and Data Presentation

The microwave-assisted synthesis of N-(2-nitrophenyl)hexanamide is expected to proceed with high efficiency, yielding the desired product in a significantly shorter time frame compared to conventional heating methods.[1][11]

| Parameter | Conventional Method (Typical) | Microwave-Assisted Method | Reference |

| Reaction Time | Several hours (e.g., 2-12 h) | 10-20 minutes | [1][12] |

| Temperature | Reflux temperature of solvent | 180°C (superheating) | [10] |

| Yield | Moderate to Good | Good to Excellent (>85%) | [1][11] |

| Workup | Standard extraction and purification | Standard extraction and purification | |

| Solvent | Often requires a high-boiling solvent | Solvent-free or minimal solvent | [7][13] |

Product Characterization

The identity and purity of the synthesized N-(2-nitrophenyl)hexanamide should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular structure of the amide.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretch, C=O stretch of the amide, and the N-O stretches of the nitro group.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the product.

Safety Considerations

-

Microwave synthesis should be performed in a dedicated microwave reactor designed for chemical synthesis. Domestic microwave ovens should not be used due to the risk of explosion from pressure buildup in sealed vessels.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Handle all chemicals in a well-ventilated fume hood.

-

Be aware that reactions in sealed vessels can reach high pressures. Ensure the reaction vial is not filled to more than one-third of its volume.

Conclusion

This application note provides a detailed and reliable protocol for the microwave-assisted synthesis of N-(2-nitrophenyl)hexanamide. The described method is rapid, efficient, and aligns with the principles of green chemistry, offering a superior alternative to traditional synthetic approaches.[7][12] The significant reduction in reaction time and potential for higher yields make this technique particularly valuable for high-throughput synthesis and library generation in drug discovery and development.[4][9]

References

- Vertex AI Search. (n.d.). Specific effects of microwave - Solid supported reaction.

- ResearchGate. (2024, January 15). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.

- PMC. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.

- Advanced Journal of Chemistry, Section A. (2019, January 2). Importance of Microwave Heating in Organic Synthesis.

- International Journal of Research in Pharmacy and Allied Science. (2025, June 30). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.

- ResearchGate. (2025, August 6). Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions.

- Bentham Science. (n.d.). Microwave-assisted One-pot Synthesis of Amide Bond using WEB.

- PMC. (2020, April 11). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids.

- Anton Paar Wiki. (n.d.). Microwave-assisted synthesis.

- ResearchGate. (n.d.). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation.

- BS Publications. (n.d.). PART - 1 INTRODUCTION.

- ResearchGate. (n.d.). Synthesis-of-Amides-from-Esters-And-Amines-Under-Microwave-Irradiation.pdf.

- PMC. (n.d.). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis.

- MDPI. (2020, April 11). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids.

- International Journal of ChemTech Research. (n.d.). Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches.

- Research Journal of Chemical Sciences. (2020, April 24). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.

- ResearchGate. (2025, October 25). Comparison Study of Synthesis of some Aromatic Compounds Using Conventional and Microwave Method.

- International Journal of Pharmaceutical and Clinical Research. (n.d.). COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES.

- SciSpace. (n.d.). Microwave Assisted Synthesis of Organic Compounds and Nanomaterials.

- Research Journal of Pharmaceutical Dosage Forms and Technology. (2020, June 17). Microwave Chemistry and its Applications.

- Academia.edu. (n.d.). (PDF) Straightforward synthesis of nitroolefins by microwave- or ultrasound-assisted Henry reaction.

- JOCPR. (n.d.). Comparative study of conventional and microwave assisted synthesis of novel schiff bases and their antimicrobial screenings.

- MDPI. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.

- Wiley Online Library. (n.d.). Controlled Microwave Heating in Modern Organic Synthesis.

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]

- 3. visitka.narod.ru [visitka.narod.ru]

- 4. ajchem-a.com [ajchem-a.com]

- 5. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 8. ijrpas.com [ijrpas.com]

- 9. rjpdft.com [rjpdft.com]

- 10. bspublications.net [bspublications.net]

- 11. Comparison Study of Synthesis of some Aromatic Compounds Using Conventional and Microwave Method | Libyan Journal of Medical and Applied Sciences [ljmas.com]

- 12. ajrconline.org [ajrconline.org]

- 13. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Minimizing Side Reactions in the Acylation of 2-Nitroaniline

Welcome to the technical support center for the acylation of 2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial chemical transformation. Here, we address common challenges and provide in-depth, field-proven insights to help you minimize side reactions and maximize the yield and purity of your desired N-acylated product.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My acylation of 2-nitroaniline is resulting in a low yield. What are the primary factors contributing to this?

A1: Low yields in the acylation of 2-nitroaniline are a frequent challenge, primarily stemming from the inherent electronic properties of the starting material. The principal factors include:

-

Reduced Nucleophilicity of the Amine: The defining feature of 2-nitroaniline is the powerful electron-withdrawing nature of the ortho-nitro group. This significantly diminishes the electron density on the amine nitrogen, making it a weak nucleophile.[1][2] Consequently, the reaction often requires more forcing conditions compared to the acylation of aniline.[1]

-

Inadequate Base Strength: A common pitfall is the use of a base that is too weak to effectively deprotonate the weakly basic amine or neutralize the acid byproduct generated during the reaction (e.g., HCl if using an acyl chloride). For deactivated anilines like 2-nitroaniline, stronger bases such as potassium carbonate (K₂CO₃), potassium tert-butoxide (t-BuOK), or sodium hydride (NaH) are often necessary to drive the reaction forward.[1][3]

-

Suboptimal Reaction Temperature: Due to the low reactivity of 2-nitroaniline, room temperature is often insufficient to achieve a reasonable reaction rate.[1] Increasing the temperature, typically in the range of 80-120°C, is a common strategy to overcome the activation energy barrier.[1]

-

Improper Solvent Selection: The choice of solvent is critical. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred.[1] These solvents can effectively dissolve the reactants and stabilize any charged intermediates, thereby accelerating the reaction rate.[1]

Q2: I am observing multiple products on my TLC plate. What are the likely side products and how can I prevent their formation?

A2: The appearance of multiple spots on a Thin-Layer Chromatography (TLC) plate indicates the formation of one or more side products. The most common of these in the acylation of 2-nitroaniline is the N,N-diacylated product.

-

N,N-Diacylation: This occurs when the initially formed mono-acylated product undergoes a second acylation. This is particularly prevalent when using a strong base, which can deprotonate the amide proton of the mono-acylated product, creating a highly nucleophilic anion that readily reacts with another equivalent of the acylating agent.[3][4]

Strategies to Minimize Diacylation:

| Strategy | Rationale |

| Use a Stoichiometric Amount of Acylating Agent | Employing a slight excess of 2-nitroaniline (1.1 to 1.5 equivalents) relative to the acylating agent can favor the formation of the mono-acylated product.[1] |

| Control Base Strength and Stoichiometry | Using a weaker base, such as pyridine, can prevent the deprotonation of the mono-acylated product, thus inhibiting the second acylation.[3] If a strong base is necessary, using it in a strictly stoichiometric amount is crucial. |

| Monitor Reaction Progress Carefully | Running the reaction to partial conversion of the starting material can also favor mono-alkylation.[1] |

| Alternative Procedure for Clean Mono-amides | In cases where diacylation is persistent, an alternative is to intentionally form the diacyl derivative and then selectively hydrolyze it to the desired mono-amide using a controlled amount of a base like sodium hydroxide.[3][4] |

Q3: Can O-acylation of the nitro group occur?

A3: While N-acylation is the predominant reaction pathway due to the higher nucleophilicity of the amine group compared to the oxygen atoms of the nitro group, O-acylation is a theoretical possibility, especially under harsh reaction conditions.[1][5] However, in the context of typical acylation reactions of 2-nitroaniline, it is not a commonly reported or significant side reaction. The lone pair of electrons on the nitrogen atom of the amino group is more available for nucleophilic attack than the electrons on the oxygen atoms of the nitro group, which are delocalized through resonance.[6]

Q4: How do I choose the optimal acylating agent for my reaction?

A4: The choice of acylating agent depends on the desired reactivity and the specific requirements of your synthesis. The two most common classes are acyl halides and acyl anhydrides.

| Acylating Agent | Advantages | Disadvantages |

| Acyl Halides (e.g., Acetyl Chloride) | Highly reactive, often leading to faster reaction times. | Generates a stoichiometric amount of strong acid (e.g., HCl), which must be neutralized by a base. Can be more prone to side reactions if not controlled carefully. |

| Acyl Anhydrides (e.g., Acetic Anhydride) | Generally less reactive than acyl halides, allowing for more controlled reactions.[7] The byproduct is a carboxylic acid, which is less corrosive than a hydrohalic acid. | May require higher temperatures or longer reaction times. |

For the acylation of the weakly nucleophilic 2-nitroaniline, a more reactive acylating agent like an acyl chloride might be necessary to achieve a reasonable reaction rate. However, careful control of the reaction conditions, particularly temperature and the rate of addition, is crucial to prevent side reactions.

Experimental Protocols

Protocol 1: General Procedure for the N-Acylation of 2-Nitroaniline

This protocol provides a general starting point for the acylation of 2-nitroaniline. Optimization of specific parameters may be required for different acylating agents.

Materials:

-

2-Nitroaniline

-

Acylating agent (e.g., acetyl chloride or acetic anhydride)

-

Base (e.g., potassium carbonate or triethylamine)

-

Anhydrous polar aprotic solvent (e.g., DMF or acetonitrile)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-nitroaniline (1.0 equivalent).

-

Reagent Addition: Add the chosen base (e.g., K₂CO₃, 2.0 equivalents) and the anhydrous solvent (to achieve a concentration of approximately 0.1 M).

-

Acylation: Begin vigorous stirring. Slowly add the acylating agent (1.05 equivalents) dropwise to the suspension at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80°C) and monitor its progress by TLC or LC-MS.[1]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent in vacuo. The crude product can be purified by flash column chromatography or recrystallization.[1]

Visualizing the Reaction Pathway

Caption: Desired N-acylation pathway and potential diacylation side reaction.

Analytical Methods for Monitoring the Reaction

Accurate monitoring of the reaction is crucial for optimizing conditions and maximizing the yield of the desired product.

| Analytical Technique | Application |

| Thin-Layer Chromatography (TLC) | A quick and simple method to qualitatively monitor the progress of the reaction by observing the disappearance of starting material and the appearance of the product(s). |

| High-Performance Liquid Chromatography (HPLC) | Provides quantitative data on the conversion of starting material and the formation of products. HPLC is particularly useful for accurately determining the ratio of mono- to di-acylated products.[8][9][10] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirms the identity of the products by providing molecular weight information. This is especially valuable for identifying unexpected side products. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about the isolated products, confirming the regioselectivity of the acylation (N- vs. O-acylation).[11] |

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting common issues in the acylation of 2-nitroaniline.

References

-

Wikipedia. (2023, December 28). 2-Nitroaniline. In Wikipedia. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reacti. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). o-Nitroaniline derivatives. Part V. Cyclisation of N-acylated derivatives of N-benzyl- and N-p-nitrobenzyl-o-nitroaniline: a comparison of carboxamides and sulphonamides. Retrieved from [Link]

-

ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental conversions of N-acylation and O-acylation with and without CO2 protection. Retrieved from [Link]

-

Difference Between. (2020, November 2). Difference Between O Acylation and N Acylation. Retrieved from [Link]

-

Quora. (2023, March 12). During the formation of paracetamol why do you get N-acylation instead of O -. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose and o-nitrophenyl 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl -alpha-D-galactopyranoside. Retrieved from [Link]

- Google Patents. (n.d.). US20020016506A1 - Process for producing N-acylnitroaniline derivative.

-

ACS Publications. (2020, October 6). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Retrieved from [Link]

-

LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Retrieved from [Link]

-

ResearchGate. (n.d.). Coupling of 2‐nitroanilines with benzyl alcohol. Reaction conditions:. Retrieved from [Link]

-

Sudebno-meditsinskaia ekspertiza. (n.d.). [The detection of 2-nitroaniline and 2-nitro-4-methylaniline in the biological materials]. Retrieved from [Link]

-

Quora. (2023, February 25). What is the reaction mechanism for synthesis of p-Nitroacetanilide from p-nitroaniline by acetylation reaction in the presence of acetic anhydride and water without using H2SO4 or HNO3?. Retrieved from [Link]

-

Carbon. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Nitroaniline - Wikipedia [en.wikipedia.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. differencebetween.com [differencebetween.com]

- 6. quora.com [quora.com]

- 7. quora.com [quora.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. magritek.com [magritek.com]

Addressing steric hindrance effects in N-(2-nitrophenyl)hexanamide formation

Ticket ID: #RXN-02-NO2-HEX Status: Open Subject: Overcoming steric and electronic barriers in ortho-nitroaniline acylation.

Executive Summary: The "Ortho-Nitro" Paradox

You are likely experiencing low yields (<20%) or recovered starting material when attempting to react 2-nitroaniline with hexanoyl chloride using standard Schotten-Baumann conditions (e.g.,

The Root Cause: This is not merely a steric issue; it is a steric-electronic synergy .

-

Electronic Deactivation: The nitro group (

) at the ortho position is a potent electron-withdrawing group (EWG). It delocalizes the nitrogen lone pair into the aromatic ring and the nitro group itself, reducing the -

Steric Hindrance: The ortho-nitro group physically blocks the approach of the electrophile (hexanoyl chloride) to the amine.

This guide provides three tiered protocols to force this reaction to completion.

Module 1: Mechanistic Diagnostics (The "Why")

Before altering your protocol, understand the failure mode. Standard acylation relies on the amine attacking the carbonyl carbon. In your system, the amine is "deactivated."

Visualizing the Barrier

The following diagram illustrates why standard conditions fail and how we bypass them using Hypernucleophilic Catalysis (DMAP) or Anionic Activation (NaH).

Figure 1: Mechanistic pathways. Standard conditions fail because the amine cannot overcome the activation energy. Path A activates the electrophile; Path B activates the nucleophile.

Module 2: Protocol Optimization (The "How")

Method A: The "Gold Standard" (DMAP Catalysis)

Use this for standard lab-scale synthesis (100mg - 5g).

The Logic: Since 2-nitroaniline is weak, we must make the acylating agent stronger. DMAP (4-Dimethylaminopyridine) attacks hexanoyl chloride to form an

Reagents:

-

2-Nitroaniline (1.0 equiv)

-

Hexanoyl Chloride (1.2 equiv)

-

Pyridine (Solvent & Base) OR DCM + TEA (2.0 equiv)

-

DMAP (0.1 - 0.2 equiv) [CRITICAL]

Protocol:

-

Setup: Flame-dry a round-bottom flask and purge with

. -

Dissolution: Dissolve 2-nitroaniline in anhydrous Pyridine (0.5 M concentration).

-

Note: If using DCM, add TEA and DMAP now.

-

-

Activation: Cool to 0°C. Add Hexanoyl Chloride dropwise.

-

Observation: A precipitate (pyridinium salts) may form immediately.

-

-

Catalysis: Add DMAP (if using pyridine solvent) and warm to Reflux (115°C) for 12–24 hours.

-

Why Reflux? The steric bulk requires thermal energy to overcome the rotational barrier.

-

-

Monitoring: Check TLC. If starting material persists, add another 0.5 equiv of acid chloride and reflux for 6 more hours.

Method B: The "Nuclear Option" (NaH Deprotonation)

Use this if Method A fails or yields remain <50%.

The Logic: Instead of waiting for the weak neutral amine to react, we convert it into a negatively charged anilide anion using Sodium Hydride (NaH). This species is a powerful nucleophile that ignores electronic deactivation.

Safety Warning: NaH reacts violently with moisture. Use strictly anhydrous conditions.

Protocol:

-

Setup: Flame-dry a 2-neck flask; maintain positive

pressure. -

Deprotonation: Suspend NaH (60% in oil, 1.5 equiv) in anhydrous THF at 0°C.

-

Addition: Dissolve 2-nitroaniline in THF and add dropwise to the NaH suspension.

-

Observation: Evolution of

gas.[1] Solution often turns deep red/orange (formation of the anion).

-

-

Incubation: Stir at Room Temp (RT) for 30 mins to ensure complete deprotonation.

-

Acylation: Cool back to 0°C. Add Hexanoyl Chloride (1.2 equiv) dropwise.

-

Completion: Warm to RT. Reaction is usually complete within 1 hour.

Module 3: Troubleshooting & Data

Comparative Efficiency Table

| Variable | Standard Conditions | DMAP Catalyzed | NaH (Anion Method) |

| Reagents | DCM, TEA | Pyridine, DMAP (cat.) | THF, NaH |

| Temp | RT | Reflux (115°C) | 0°C |

| Time | 24-48 hrs | 12-24 hrs | 1-2 hrs |

| Typical Yield | < 15% | 60 - 80% | 85 - 95% |

| Main impurity | Unreacted Amine | Pyridinium salts | Mineral oil (from NaH) |

FAQ: Common Failure Points

Q: I see a new spot on TLC, but it reverts to starting material during workup.

-

A: Your product might be hydrolyzing.[2] The amide bond in electron-deficient anilines can be labile. Avoid highly acidic or basic washes. Use a neutral buffer (pH 7) or mild dilute HCl (0.5M) for the initial wash, and process quickly.

Q: The NaH reaction turned black/tarry.

-